1-[3-(2-Chlorophenyl)propyl]piperazine dihydrochloride
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Overview
Description
1-[3-(2-Chlorophenyl)propyl]piperazine dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a piperazine ring substituted with a 3-(2-chlorophenyl)propyl group
Preparation Methods
The synthesis of 1-[3-(2-Chlorophenyl)propyl]piperazine dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-chlorophenylpropylamine and piperazine.
Reaction Conditions: The 2-chlorophenylpropylamine is reacted with piperazine under controlled conditions to form the desired product.
Purification: The resulting compound is then purified through recrystallization or other suitable methods to obtain this compound in high purity.
Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and cost-effectiveness.
Chemical Reactions Analysis
1-[3-(2-Chlorophenyl)propyl]piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[3-(2-Chlorophenyl)propyl]piperazine dihydrochloride has several scientific research applications, including:
Pharmacological Studies: It is used to study the effects of piperazine derivatives on the central nervous system and other biological systems.
Drug Development: The compound serves as a lead compound for the development of new therapeutic agents.
Biological Research: It is used in various biological assays to investigate its interactions with different biological targets.
Mechanism of Action
The mechanism of action of 1-[3-(2-Chlorophenyl)propyl]piperazine dihydrochloride involves its interaction with specific molecular targets in the body. It is known to bind to neurotransmitter receptors, particularly serotonin receptors, which modulates neurotransmitter release and affects various physiological processes . The exact pathways and molecular targets may vary depending on the specific application and biological system being studied.
Comparison with Similar Compounds
1-[3-(2-Chlorophenyl)propyl]piperazine dihydrochloride can be compared with other similar compounds, such as:
1-(3-Chlorophenyl)piperazine: This compound has a similar structure but lacks the propyl group, which may result in different pharmacological properties.
1-(2-Chlorophenyl)piperazine: This compound has the chlorine atom in a different position on the phenyl ring, which can affect its reactivity and biological activity.
Properties
IUPAC Name |
1-[3-(2-chlorophenyl)propyl]piperazine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2.2ClH/c14-13-6-2-1-4-12(13)5-3-9-16-10-7-15-8-11-16;;/h1-2,4,6,15H,3,5,7-11H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASPUJYDTJYIOEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCCC2=CC=CC=C2Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21Cl3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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